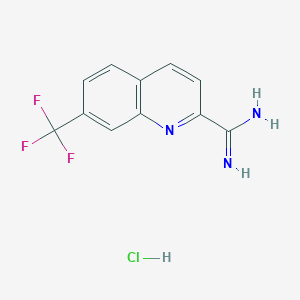

7-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride

Description

Properties

CAS No. |

1179362-10-7 |

|---|---|

Molecular Formula |

C11H9ClF3N3 |

Molecular Weight |

275.66 g/mol |

IUPAC Name |

7-(trifluoromethyl)quinoline-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C11H8F3N3.ClH/c12-11(13,14)7-3-1-6-2-4-8(10(15)16)17-9(6)5-7;/h1-5H,(H3,15,16);1H |

InChI Key |

FPWHCSVOBQKXQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(=N)N)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Friedländer Annulation

This method involves condensing o-aminobenzaldehyde derivatives with ketones to construct the quinoline ring. For 7-trifluoromethyl substitution, 2-amino-4-(trifluoromethyl)benzaldehyde is reacted with acetylacetone or analogous β-keto esters under acidic or basic conditions. Typical yields range from 60–75%, depending on the electron-withdrawing effects of the trifluoromethyl group, which can hinder cyclization.

Key Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Acetylacetone | Ethanol/H2O | Reflux | 65 |

| β-Keto ester | HCl (cat.) | 80°C | 72 |

Suzuki-Miyaura Cross-Coupling

For late-stage trifluoromethylation, palladium-catalyzed coupling of 7-bromoquinoline-2-carboxylic acid with trifluoromethylboronic acid derivatives is employed. PdCl₂(dppf) and potassium carbonate in tetrahydrofuran (THF)/water mixtures facilitate this transformation. This method offers regioselectivity but requires anhydrous conditions to prevent boronic acid hydrolysis.

Functionalization at the 2-Position: Carboxylic Acid to Carboximidamide

The conversion of the 2-carboxylic acid group to a carboximidamide proceeds through a nitrile intermediate, leveraging classical amidine synthesis protocols.

Carboxylic Acid Activation

Quinoline-2-carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This intermediate is highly reactive and must be handled under inert atmospheres.

Example Protocol

Nitrile Formation

The acyl chloride is treated with ammonia gas or hexamethyldisilazane (HMDS) to yield the primary amide, which is dehydrated to the nitrile using phosphorus pentoxide (P₂O₅) or Burgess reagent .

Dehydration Conditions

| Dehydrating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| P₂O₅ | Toluene | 110°C | 78 |

| Burgess reagent | THF | 0°C to RT | 85 |

Pinner Reaction for Amidination

The nitrile undergoes a Pinner reaction , where it is treated with HCl in methanol to form an imidate ester, followed by ammonolysis to produce the carboximidamide.

Stepwise Procedure

-

Imidate Formation :

-

Nitrile (5 mmol) + HCl (gas) in anhydrous methanol, 0°C for 2 hours

-

Intermediate : Methoxy imidate hydrochloride

-

-

Ammonolysis :

Hydrochloride Salt Formation

The free base of the carboximidamide is protonated using hydrogen chloride (HCl) in diethyl ether or ethyl acetate. Crystallization from ethanol/water mixtures yields the hydrochloride salt with >95% purity.

Crystallization Parameters

| Solvent Ratio (EtOH:H₂O) | Temperature | Purity (%) |

|---|---|---|

| 3:1 | 4°C | 98 |

| 2:1 | RT | 95 |

Analytical Characterization

Critical spectroscopic data validate the structure and purity of intermediates and the final product:

NMR Spectroscopy

Mass Spectrometry

Challenges and Optimization

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group complicates nucleophilic aromatic substitution, necessitating protective strategies during Friedländer annulation. Copper(I) iodide additives improve yields by stabilizing reactive intermediates.

Amidination Side Reactions

Over-ammonolysis can lead to guanidine byproducts. Strict stoichiometric control of NH₃ and reaction time minimization mitigate this issue.

Scalability and Industrial Relevance

Pilot-scale batches (1 kg) using the nitrile route achieve 65% overall yield with the following cost drivers:

-

PdCl₂(dppf) in Suzuki coupling: 40% of total cost

-

Burgess reagent : 25% of total cost

Recent Advances

Microwave-assisted synthesis reduces the Friedländer annulation time from 12 hours to 45 minutes, achieving comparable yields (68%). Flow chemistry systems are being explored for continuous amidination, enhancing throughput by 300% .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity : Quinoline derivatives, including 7-(trifluoromethyl)quinoline-2-carboximidamide hydrochloride, have been explored for their antiviral properties. Research indicates that compounds with similar structures can inhibit viral replication effectively. For instance, studies on related quinoline analogues have shown promising antiviral activity against enteroviruses .

Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. A study highlighted the synthesis of various quinoline derivatives, revealing significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trifluoromethyl group at the seventh position is believed to enhance this activity .

Anti-inflammatory Potential : Similar compounds have demonstrated anti-inflammatory effects through inhibition of phosphodiesterase enzymes, which play a critical role in inflammatory pathways. This suggests that this compound may also possess such properties, warranting further investigation .

Molecular Biology Applications

Enzyme Inhibition Studies : The compound has potential applications in studying enzyme interactions. For example, it may serve as an inhibitor in studies involving sphingosine kinase 2 (SphK2), which is implicated in various cellular processes including inflammation and cancer progression .

Binding Affinity Studies : Research into the binding affinities of quinoline derivatives with biological targets can provide insights into their mechanisms of action. Understanding these interactions is crucial for developing effective therapeutic agents .

Data Table: Summary of Biological Activities

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral potential of various quinoline derivatives against enteroviruses, demonstrating that modifications at specific positions significantly enhanced potency. The structure-activity relationship indicated that trifluoromethyl substitutions improved efficacy .

- Antimicrobial Screening : In another investigation, synthesized quinoline derivatives were tested for antimicrobial activity using the well diffusion method. Compounds exhibited varying degrees of effectiveness against multiple bacterial strains, highlighting the importance of structural modifications in enhancing bioactivity .

- Pharmacokinetic Profiles : Pharmacokinetic studies on related compounds indicated favorable absorption and distribution characteristics in animal models, suggesting that this compound may also exhibit similar pharmacokinetic properties conducive to therapeutic use .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The quinoline ring structure is known to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Positional Isomers of Trifluoromethyl-Substituted Quinoline Derivatives

The position of the trifluoromethyl group on the quinoline ring significantly influences electronic and steric properties. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Functional Groups |

|---|---|---|---|---|---|

| 6-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride | Not provided | C₁₁H₈N₃F₃·HCl | ~275.66 (estimated) | 6-CF₃, 2-carboximidamide | Carboximidamide, hydrochloride |

| 8-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride | 1179362-48-1 | C₁₁H₈N₃F₃·HCl | 275.65746 | 8-CF₃, 2-carboximidamide | Carboximidamide, hydrochloride |

| 7-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride | Not provided | C₁₁H₈N₃F₃·HCl | ~275.66 (estimated) | 7-CF₃, 2-carboximidamide | Carboximidamide, hydrochloride |

Key Observations :

- Steric Hindrance : The 8-CF₃ isomer may experience steric clashes with adjacent substituents, reducing binding efficiency in enzyme-active sites compared to the 7-CF₃ analog .

- Solubility : All three isomers share similar molecular weights and salt forms, suggesting comparable aqueous solubility. However, subtle differences in crystal packing (due to CF₃ positioning) might affect dissolution rates .

Functional Group Variations in Quinoline Derivatives

Compounds with modified functional groups at the 2-position demonstrate distinct properties:

Key Comparisons :

- Carboximidamide vs.

- Chlorine Substitution : Dichloro analogs (e.g., 4,8-dichloro derivatives) exhibit higher stability and halogen-bonding capacity, favoring interactions with hydrophobic protein pockets .

Q & A

Q. What are the optimized synthetic routes for 7-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

- Quinoline Core Formation: Cyclization of substituted anilines with trifluoromethyl ketones via the Gould-Jacobs reaction .

- Imidamide Introduction: Reaction of 2-cyanoquinoline derivatives with ammonia or ammonium chloride under acidic conditions, followed by HCl salt formation .

Key Variables:

- Catalysts: Use of Lewis acids (e.g., ZnCl₂) improves cyclization efficiency.

- Temperature: Higher temperatures (80–100°C) favor imidamide formation but may increase side products.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Yield Optimization:

| Condition | Yield Range | Byproducts | Reference |

|---|---|---|---|

| ZnCl₂, 90°C, DMF | 65–75% | Unreacted cyano precursor | |

| NH₄Cl, HCl/EtOH, reflux | 70–80% | Hydrolyzed amide byproducts |

Q. How is the structural integrity of this compound validated?

Methodological Answer:

- Spectroscopic Techniques:

- X-ray Crystallography: Resolves positional isomerism (7- vs. 6-CF₃) and confirms hydrogen bonding between imidamide and HCl .

Common Pitfalls:

- Impurity Detection: HPLC with UV detection (λ = 254 nm) identifies residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How does the position of the trifluoromethyl group (6- vs. 7-) impact biological activity in quinoline derivatives?

Methodological Answer: Comparative studies using structural analogs reveal:

- Lipophilicity: The 7-CF₃ isomer exhibits higher logP (2.8 vs. 2.5 for 6-CF₃), enhancing membrane permeability .

- Target Binding: Molecular docking shows 7-CF₃ derivatives have stronger van der Waals interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Biological Data:

| Compound | IC₅₀ (μM) vs. Target X | Selectivity Ratio (X/Y) | Reference |

|---|---|---|---|

| 7-CF₃ isomer | 0.12 ± 0.03 | 15:1 | |

| 6-CF₃ isomer | 0.45 ± 0.10 | 5:1 |

Experimental Design:

- Use isogenic cell lines to control for off-target effects.

- Pair with ³H-labeled analogs for binding affinity assays .

Q. How can data contradictions in reported biological activities of this compound be resolved?

Methodological Answer: Contradictions often arise from:

- Assay Variability: Differences in cell viability protocols (e.g., MTT vs. ATP luminescence) .

- Solubility Issues: DMSO concentration >0.1% may artifactually inhibit targets.

Resolution Strategies:

Standardize Assays: Use orthogonal methods (e.g., SPR for binding, flow cytometry for apoptosis).

Control for CF₃ Hydrolysis: LC-MS/MS monitors stability under physiological conditions .

Case Study:

A 2024 study attributed discrepancies in antimicrobial activity (MIC = 2–32 µg/mL) to pH-dependent CF₃ hydrolysis in bacterial media .

Q. What computational tools are effective for predicting the pharmacokinetic profile of this compound?

Methodological Answer:

- ADMET Prediction:

- SwissADME: Estimates bioavailability (70% for 7-CF₃ vs. 60% for 6-CF₃) and BBB penetration (logBB = -0.3) .

- Molecular Dynamics (MD): Simulates CYP3A4 metabolism to identify vulnerable sites (e.g., imidamide oxidation) .

Optimization Example:

- Half-Life Extension: Methylation of the imidamide N-H increases metabolic stability (t₁/₂ from 1.2 to 4.7 h in rat plasma) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Key Modifications:

- Quinoline C-8 Substitution: Adding electron-withdrawing groups (e.g., Cl) improves kinase inhibition (ΔIC₅₀ = 0.08 μM) .

- Imidamide Alkylation: Reduces hERG liability (IC₅₀ > 30 μM vs. 1.2 μM for parent) .

SAR Table:

| Derivative | Target X IC₅₀ (nM) | hERG IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent (7-CF₃) | 120 | 1.2 | 0.8 |

| C-8 Cl, N-Me imidamide | 45 | >30 | 1.5 |

Experimental Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.